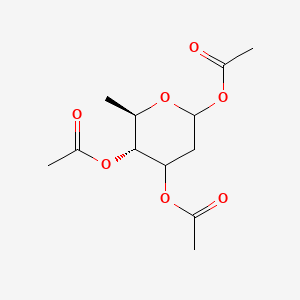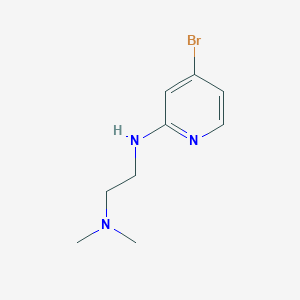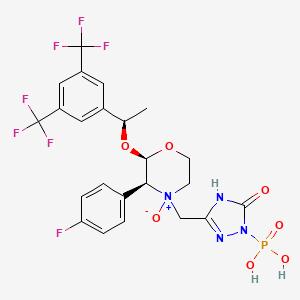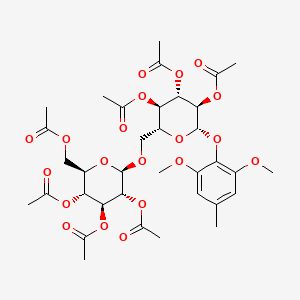
4-Methylsyringol Gentiobioside O-Heptacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsyringol Gentiobioside O-Heptacetate is a complex organic compound known for its unique chemical structure and properties It is a derivative of 4-methylsyringol, a phenolic compound, and gentiobioside, a disaccharide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsyringol Gentiobioside O-Heptacetate typically involves the acetylation of 4-Methylsyringol Gentiobioside. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the reaction. The reaction conditions usually require a controlled temperature environment to ensure the proper formation of the heptacetate derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylsyringol Gentiobioside O-Heptacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-Methylsyringol Gentiobioside O-Heptacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Methylsyringol Gentiobioside O-Heptacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methylsyringol Gentiobioside: A closely related compound without the heptacetate modification.
Syringol Gentiobioside: Another similar compound with a different phenolic structure.
4-Methylguaiacol Gentiobioside: A compound with a similar glycoside structure but different phenolic component.
Uniqueness
4-Methylsyringol Gentiobioside O-Heptacetate is unique due to its heptacetate modification, which imparts distinct chemical properties and reactivity. This modification can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C35H46O20 |
|---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,6-dimethoxy-4-methylphenoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H46O20/c1-15-11-23(43-9)27(24(12-15)44-10)55-35-33(52-22(8)42)31(50-20(6)40)29(48-18(4)38)26(54-35)14-46-34-32(51-21(7)41)30(49-19(5)39)28(47-17(3)37)25(53-34)13-45-16(2)36/h11-12,25-26,28-35H,13-14H2,1-10H3/t25-,26-,28-,29-,30+,31+,32-,33-,34-,35+/m1/s1 |
InChI Key |
QVHGEICRQGCABJ-CPUIDEJKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


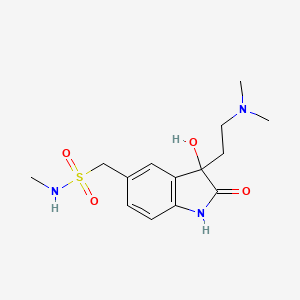
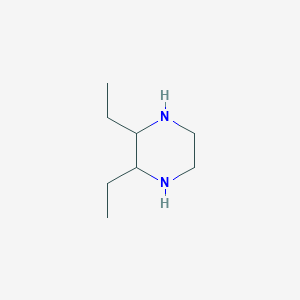
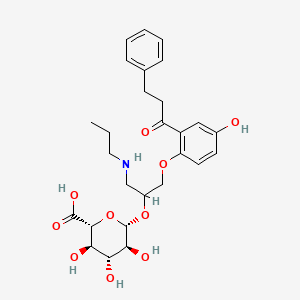
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
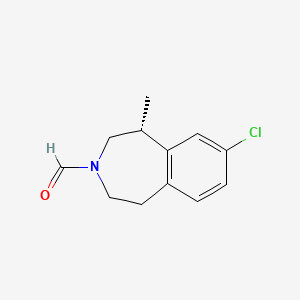
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
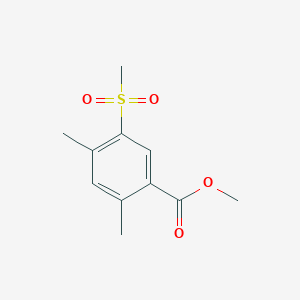
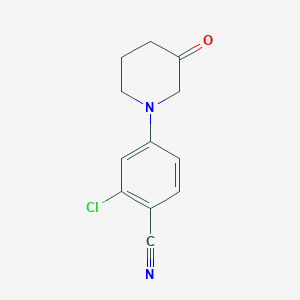
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
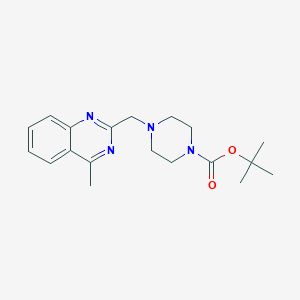
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
